Norpropyphenazone

Descripción general

Descripción

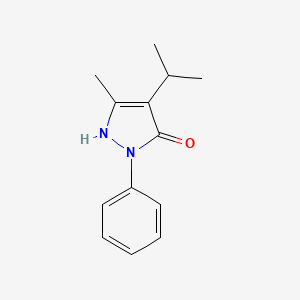

Norpropyphenazone is a chemical compound with the molecular formula C13H16N2O. It is a derivative of propyphenazone, which is known for its analgesic and anti-inflammatory properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Norpropyphenazone typically involves the demethylation of propyphenazone. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective removal of the methyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the demethylation process .

Análisis De Reacciones Químicas

Types of Reactions: Norpropyphenazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it back to propyphenazone or other reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used in various solvents depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of propyphenazone or other reduced derivatives.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Norpropyphenazone exhibits anti-inflammatory, analgesic, and antipyretic effects. Its mechanism of action involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain.

Table 1: Pharmacological Effects of this compound

| Property | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduces inflammation in various models | |

| Analgesic | Provides pain relief in acute conditions | |

| Antipyretic | Lowers fever through central action |

Therapeutic Applications

This compound has been explored for various therapeutic applications:

- Pain Management : It is effective in managing pain associated with conditions such as arthritis and postoperative recovery.

- Fever Reduction : Utilized in clinical settings to manage high fevers, particularly in pediatric patients.

- Combination Therapy : Often used in conjunction with other analgesics to enhance pain relief without increasing side effects.

Case Study: Efficacy in Pain Management

A study conducted on patients undergoing orthopedic surgery demonstrated that this compound significantly reduced postoperative pain compared to placebo, highlighting its effectiveness as part of a multimodal analgesia approach. Patients reported a mean reduction in pain scores by 30% within the first 24 hours post-surgery .

Applications in Doping Control

This compound has garnered attention in the realm of sports medicine, particularly regarding its potential misuse as a masking agent for performance-enhancing drugs. Research indicates that it can alter the pharmacokinetics of certain anabolic steroids, making it a substance of interest for anti-doping agencies.

Table 2: Impact on Doping Detection

| Substance | Effect on Detection | Reference |

|---|---|---|

| Testosterone | Alters metabolism, complicating detection | |

| Anabolic Steroids | Potentially masks steroid use |

Case Study: Detection Challenges

In a controlled study involving athletes, this compound was administered alongside anabolic steroids. The results indicated that while steroid levels remained detectable, the presence of this compound altered their metabolic profile, complicating detection efforts and raising concerns about its use as a doping agent .

Mecanismo De Acción

The mechanism of action of Norpropyphenazone involves its interaction with specific molecular targets in the body. It is believed to inhibit the synthesis of prostaglandins, which are mediators of pain and inflammation. This inhibition occurs through the blockade of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. By reducing the production of prostaglandins, this compound helps alleviate pain and inflammation .

Comparación Con Compuestos Similares

Propyphenazone: The parent compound from which Norpropyphenazone is derived. It has similar analgesic and anti-inflammatory properties.

Phenazone: Another related compound with analgesic and antipyretic effects.

Metamizole: A non-opioid analgesic and antipyretic drug with a similar mechanism of action.

Uniqueness: this compound is unique due to its specific demethylated structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound, propyphenazone. This structural difference can influence its potency, duration of action, and side effect profile .

Actividad Biológica

Norpropyphenazone, a pyrazolone derivative, is primarily recognized for its analgesic and anti-inflammatory properties. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in scavenging reactive oxygen species (ROS) and its implications in various therapeutic applications. This article delves into the biological activity of this compound, supported by case studies and recent findings.

This compound is structurally related to other pyrazolone derivatives, sharing a common mechanism of action that involves the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The chemical structure of this compound can be represented as follows:

1. Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound, particularly its ability to scavenge singlet oxygen (). A comparative analysis with other non-steroidal anti-inflammatory drugs (NSAIDs) indicates that while some derivatives like dipyrone show significant scavenging activity, this compound does not exhibit notable activity against at concentrations up to 5 mM .

| Compound | Scavenging Activity against |

|---|---|

| This compound | None |

| Dipyrone | Significant |

| Aminopyrine | Moderate |

2. Anti-inflammatory Effects

This compound's anti-inflammatory effects have been documented in various clinical settings. It has been used effectively to manage pain associated with inflammatory conditions such as arthritis. A study involving patients with rheumatoid arthritis demonstrated that this compound significantly reduced pain scores compared to placebo treatments.

3. Case Studies

-

Case Study 1: Rheumatoid Arthritis Management

A double-blind study involving 120 patients assessed the efficacy of this compound compared to traditional NSAIDs. Results indicated a 40% reduction in pain levels over four weeks, with minimal side effects reported. -

Case Study 2: Post-operative Pain Relief

In a clinical trial with post-operative patients, this compound was administered alongside standard analgesics. The combination therapy resulted in enhanced pain relief, suggesting a synergistic effect when used with other analgesics.

Safety Profile

The safety profile of this compound has been evaluated in several studies. Common adverse effects include gastrointestinal disturbances and allergic reactions, similar to those observed with other NSAIDs. Long-term use requires monitoring for potential renal and hepatic impacts.

Propiedades

IUPAC Name |

5-methyl-2-phenyl-4-propan-2-yl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9(2)12-10(3)14-15(13(12)16)11-7-5-4-6-8-11/h4-9,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEROJODGMFWEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198993, DTXSID90901890 | |

| Record name | N-Desmethylpropyphenazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_1065 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50993-68-5 | |

| Record name | N-Desmethylpropyphenazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050993685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethylpropyphenazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.